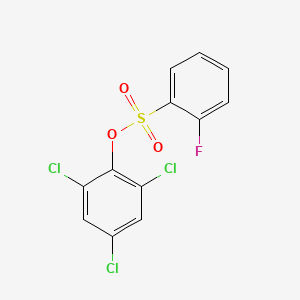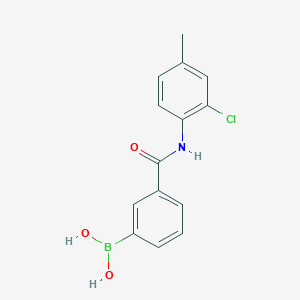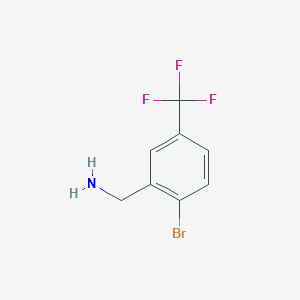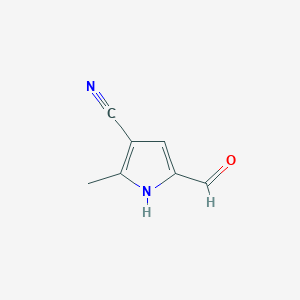
2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate
Overview
Description
2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate is a biochemical compound used for proteomics research . It has a molecular weight of 355.6 and a molecular formula of C12H6Cl3FO3S .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. We know its molecular weight is 355.6 and its molecular formula is C12H6Cl3FO3S , but other properties like melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications
Medical Imaging and Diagnostic Applications
A notable application of derivatives of 2,4,6-trichlorophenyl 2-fluorobenzenesulfonate is in the field of medical imaging. For example, the synthesis of 18F-labelled vorozole analogues as PET (Positron Emission Tomography) tracers for imaging aromatase in the brain. This involves one- and two-step syntheses where the nucleophilic fluorination step uses derivatives of this compound, highlighting its importance in the development of diagnostic tools for diseases like breast cancer (Erlandsson et al., 2008).
Cancer Research
In cancer research, derivatives of this compound have been explored for their anticancer potential . Specifically, triazine hybrids of stilbene, utilizing derivatives, have shown promise against cervical (HeLa) and breast (MCF-7) carcinoma cells. These compounds may activate mitochondrial pathways of apoptosis, indicating a potential therapeutic application in designing new anticancer compounds (Rashid et al., 2020).
Organic Synthesis and Materials Science
Another application area is in organic synthesis and materials science, where this compound derivatives facilitate various chemical reactions. For example, they have been used in the synthesis of fluorobenzene adducts of titanium(IV), demonstrating their role in catalyzing carboamination reactions to produce α,β-unsaturated imines and triaryl-substituted quinolines. This highlights the compound's utility in synthesizing complex organic molecules and materials with potential applications in drug discovery and material sciences (Basuli et al., 2005).
Environmental Science
In environmental science, derivatives of this compound have been implicated in studies determining the predicted no-effect concentrations (PNEC) for pollutants like 2,4,6-trichlorophenol. Such studies are crucial for assessing the environmental impact of chemical substances and informing regulatory standards for water quality and pollutant management (Jin et al., 2012).
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) 2-fluorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3FO3S/c13-7-5-8(14)12(9(15)6-7)19-20(17,18)11-4-2-1-3-10(11)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARSIEXAOYJGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)



![1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1520065.png)





![N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1520076.png)

